
(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Drug Development and Analysis
- Synthesis of Deuterium-Labeled Compounds for Pharmacokinetics : A study on a similar compound, AR-A014418, discussed the synthesis of a deuterium-labeled version to serve as an internal standard in LC–MS analysis for drug absorption and pharmacokinetics studies. This approach is crucial for understanding the behavior of potential therapeutic agents in biological systems (Liang et al., 2020).
Antimicrobial and Antiproliferative Activities
- Synthesis and Biological Evaluation of Novel Compounds : Research into novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents demonstrated significant antiproliferative effects against cancer cell lines and high selectivity towards breast carcinoma MCF-7 cells. This highlights the potential for developing new cancer therapies based on urea derivatives (Perković et al., 2016).
Chemical Synthesis and Characterization
- Catalytic Performance in Organic Synthesis : A novel mixed-ligand Cu(II) Schiff base complex showed catalytic activities in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, indicating its utility in facilitating organic synthesis reactions. The ability to catalyze these reactions efficiently could be relevant for the synthesis of complex molecules, including quinazoline derivatives (Ebrahimipour et al., 2018).
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : Schiff base compounds derived from quinazoline demonstrated effective inhibition properties for mild steel in hydrochloric acid, acting as mixed-type inhibitors. This suggests potential applications in protecting industrial materials from corrosion, highlighting the versatility of quinazoline derivatives in applications beyond pharmaceuticals (Khan et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea involves the condensation of 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with m-tolyl isocyanate, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "m-tolyl isocyanate" ], "Reaction": [ "Condensation of 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with m-tolyl isocyanate in the presence of a suitable catalyst to form the corresponding imine.", "Reduction of the resulting imine using a reducing agent such as sodium borohydride or lithium aluminum hydride to form (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea." ] } | |
Número CAS |
941946-40-3 |
Nombre del producto |
(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea |
Fórmula molecular |
C24H22N4O3 |
Peso molecular |
414.465 |
Nombre IUPAC |
1-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C24H22N4O3/c1-16-7-5-9-18(13-16)25-23(29)27-22-20-11-3-4-12-21(20)26-24(30)28(22)15-17-8-6-10-19(14-17)31-2/h3-14H,15H2,1-2H3,(H2,25,27,29) |
Clave InChI |
GIZHFSLQSKGZHU-HPNDGRJYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC(=CC=C4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



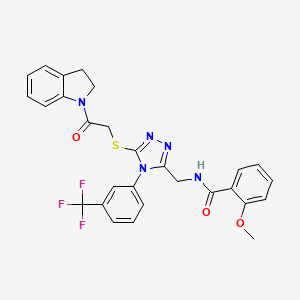
![(E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one](/img/structure/B2668162.png)
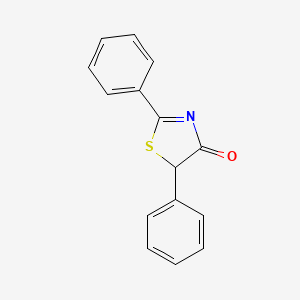
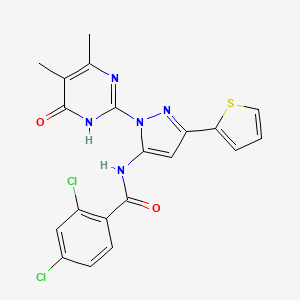
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2668168.png)
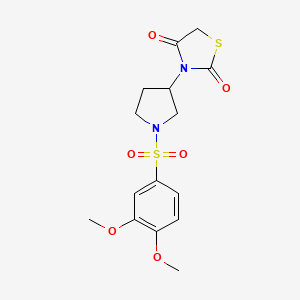
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2668171.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2668173.png)
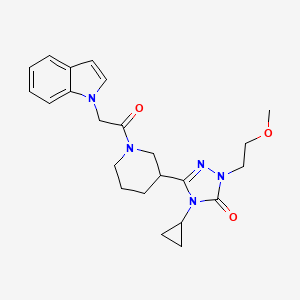
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B2668176.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2668179.png)
![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668181.png)
![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide](/img/structure/B2668182.png)